5-Chloro-1,4-dimethyl-1H-pyrazole
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Overview
Description
5-Chloro-1,4-dimethyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 5th position and methyl groups at the 1st and 4th positions. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,4-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of 1,3-dimethyl-1H-pyrazol-5-ol with thionyl chloride can yield this compound .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves multi-step processes that ensure high yield and purity. The use of catalysts, such as iron or copper, can enhance the efficiency of these reactions. Additionally, modern techniques like microwave-assisted synthesis and flow chemistry are employed to scale up the production while maintaining environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form pyrazolone derivatives or reduced to form pyrazolines.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-amino-1,4-dimethyl-1H-pyrazole.
Oxidation: Formation of 5-chloro-1,4-dimethyl-1H-pyrazol-3-one.
Reduction: Formation of 5-chloro-1,4-dimethyl-1H-pyrazoline.
Scientific Research Applications
5-Chloro-1,4-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-1,4-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s chlorine and methyl groups play a crucial role in enhancing its binding affinity and specificity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole
- 1,4-Dimethyl-1H-pyrazole
Uniqueness
5-Chloro-1,4-dimethyl-1H-pyrazole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to other pyrazoles, it exhibits enhanced stability and specificity in its interactions with biological targets .
Properties
IUPAC Name |
5-chloro-1,4-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLLIHCCRZGVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433077 |
Source
|
Record name | 5-chloro-1,4-dimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127842-11-9 |
Source
|
Record name | 5-chloro-1,4-dimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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